molecular formula C17H13ClN2O3S B6077115 3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide

3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide

カタログ番号 B6077115
分子量: 360.8 g/mol
InChIキー: FDAPRYCWYHFAOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide, commonly known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been shown to possess a wide range of pharmacological properties.

作用機序

The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
CNB-001 has been shown to have a wide range of biochemical and physiological effects. In animal models, CNB-001 has been shown to reduce oxidative stress, inflammation, and neuronal death. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Additionally, CNB-001 has been shown to improve motor function in animal models of Parkinson's disease.

実験室実験の利点と制限

One of the main advantages of CNB-001 is its ability to cross the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. CNB-001 has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of CNB-001 is its relatively low solubility, which can make it difficult to administer in certain formulations.

将来の方向性

There are several future directions for the research and development of CNB-001. One potential application is the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. CNB-001 has been shown to have neuroprotective effects in animal models of traumatic brain injury, and further studies are needed to evaluate its potential clinical efficacy. Another potential application is the treatment of Parkinson's disease, which is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. CNB-001 has been shown to improve motor function in animal models of Parkinson's disease, and further studies are needed to evaluate its potential clinical efficacy in humans.
Conclusion
In conclusion, CNB-001 is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CNB-001 have been discussed in this paper. Further research is needed to fully understand the potential clinical applications of CNB-001.

合成法

CNB-001 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-naphthalenesulfonic acid, which is then converted into the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-chlorobenzohydrazide to yield CNB-001. The purity and yield of the final product can be improved through various purification methods, including recrystallization and chromatography.

科学的研究の応用

CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Several preclinical studies have demonstrated the neuroprotective effects of CNB-001, including its ability to reduce oxidative stress, inflammation, and neuronal death. In addition, CNB-001 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

特性

IUPAC Name

3-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-15-7-3-6-14(10-15)17(21)19-20-24(22,23)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAPRYCWYHFAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。